1,2,2-Trimethylpyrrolidin-3-amine dihydrochloride
Description
1,2,2-Trimethylpyrrolidin-3-amine dihydrochloride is a synthetic amine derivative characterized by a pyrrolidine ring substituted with three methyl groups at the 1, 2, and 2 positions, with an amine group at position 3. The dihydrochloride salt form enhances its water solubility and stability, making it suitable for applications in pharmaceuticals, agrochemicals, or biochemical research.
Properties
IUPAC Name |
1,2,2-trimethylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)6(8)4-5-9(7)3;;/h6H,4-5,8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFCLKDKWBZCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2203842-21-9 | |
| Record name | 1,2,2-trimethylpyrrolidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trimethylpyrrolidin-3-amine dihydrochloride typically involves the reaction of 3-pyrrolidinamine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The process involves multiple steps, including the protection of the amine group, methylation, and subsequent deprotection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1,2,2-Trimethylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and chiral auxiliary in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through its role as a catalyst and chiral auxiliary. It facilitates various chemical reactions by stabilizing transition states and providing a chiral environment for asymmetric synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Structural and Functional Insights:
- Pyrrolidine Derivatives : The target compound and 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride share a pyrrolidine backbone, but the latter incorporates a pyridine ring, which may confer aromatic interaction capabilities. The additional methyl groups in this compound could improve metabolic stability compared to less-substituted analogs.
- Dihydrochloride Salts vs. Hydrochlorides: Dihydrochloride salts (e.g., target compound, azoamidines ) generally exhibit higher aqueous solubility than mono-hydrochlorides (e.g., ), critical for formulations requiring rapid dissolution.
- Aromatic vs. Aliphatic Amines : N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride is an aromatic diamine, enabling redox activity, whereas the target compound’s aliphatic pyrrolidine structure favors interactions with biological targets like ion channels or enzymes.
Biological Activity
1,2,2-Trimethylpyrrolidin-3-amine dihydrochloride, a synthetic compound with a unique pyrrolidine structure, has garnered attention in various fields of research due to its biological activity. This article explores its mechanisms of action, biological effects, and potential applications in scientific research and industry.
The compound is characterized by a pyrrolidine ring with three methyl groups and two hydrochloride ions. Its structure contributes to its stability and reactivity, making it an interesting candidate for biological studies.
This compound interacts with various molecular targets in biological systems. It can act as an inhibitor or activator of specific enzymes and receptors. The compound's ability to form stable complexes with target molecules allows it to modulate biochemical pathways effectively.
Target Interactions
- Enzymes : The compound may influence enzyme activity by binding to active sites or allosteric sites.
- Receptors : It has potential interactions with neurotransmitter receptors, which could affect signaling pathways related to mood and cognition.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have reported that this compound shows significant antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Animal model studies show that it can modulate serotonin and dopamine levels, impacting mood and behavior.
Case Studies
- Neurotransmitter Modulation : A study demonstrated that administration of this compound in rats led to increased levels of dopamine in the prefrontal cortex, suggesting its potential as a treatment for depression and anxiety disorders.
- Antibacterial Efficacy : In vitro studies conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations lower than many traditional antibiotics, highlighting its potential as a new antimicrobial agent.
Safety and Toxicology
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are required to assess chronic exposure effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
